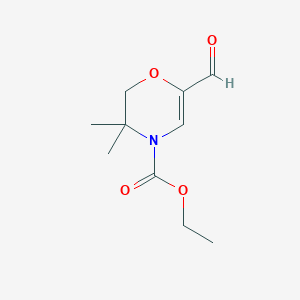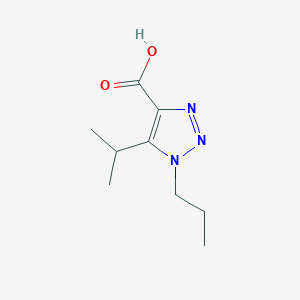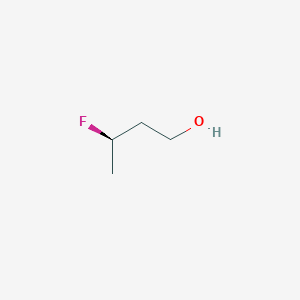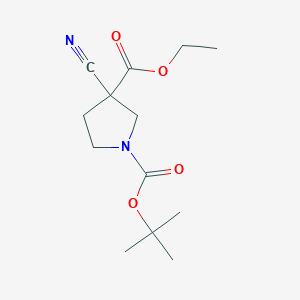![molecular formula C8H16Cl2N4O B13487113 [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H14N4O2HCl It is a derivative of oxolane and triazole, featuring a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Oxolane Ring Formation: The oxolane ring can be formed via a cyclization reaction involving diols and appropriate leaving groups under acidic conditions.
Methanamine Group Introduction: The methanamine group is introduced through a substitution reaction, where an amine group replaces a leaving group on the oxolane ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxides of the methanamine group.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its triazole ring can mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an antimicrobial or antiviral agent due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)tetrahydrofuran-3-yl]methanamine dihydrochloride
- [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanol dihydrochloride
Uniqueness
The uniqueness of [2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride lies in its specific combination of functional groups The presence of both the triazole and oxolane rings, along with the methanamine group, provides a versatile scaffold for chemical modifications
Eigenschaften
Molekularformel |
C8H16Cl2N4O |
|---|---|
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
[2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-6(4-9)2-3-13-7;;/h6-7H,2-4,9H2,1H3,(H,10,11,12);2*1H |
InChI-Schlüssel |
SHVAVWJOOHWNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)C2C(CCO2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


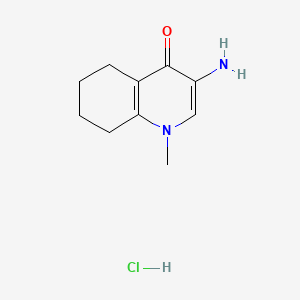
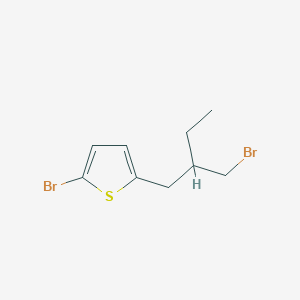
![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


![(1s,3s)-3-[Ethyl(methyl)amino]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13487056.png)
